(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Catalog No.
S1531517
CAS No.
139004-93-6
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

CAS Number

139004-93-6

Product Name

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

IUPAC Name

tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1

InChI Key

DIRUVVRMWMDZAE-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NCC1CCCCN1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCCN1

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate (CAS: 139004-93-6) is a highly versatile, enantiopure chiral building block widely utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Structurally, it features a piperidine ring with a free secondary amine and a primary aminomethyl group that is orthogonally protected by a tert-butoxycarbonyl (Boc) group [1]. This specific configuration allows chemists to selectively functionalize the piperidine nitrogen while preserving the primary amine for subsequent downstream reactions. Commercially available in high enantiomeric excess (>98% ee), this compound is a critical precursor for developing central nervous system (CNS) agents, PLK1 degraders, and specialized chiral ligands, offering a streamlined, high-yield pathway compared to racemic or unprotected alternatives [2].

Attempting to substitute (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate with its racemic counterpart or the fully unprotected diamine introduces severe inefficiencies in procurement and manufacturing. Using the unprotected (S)-2-(aminomethyl)piperidine leads to poor regioselectivity during N-alkylation or acylation, generating complex mixtures of structural isomers that require labor-intensive chromatographic purification and drastically reduce the overall yield [1]. Alternatively, substituting with the racemic Boc-protected compound necessitates late-stage chiral resolution. This not only inherently caps the maximum theoretical yield of the desired enantiomer at 50% but also introduces significant batch-to-batch variability and increases the consumption of expensive chiral stationary phases or resolving agents . Consequently, procuring the exact (S)-enantiomer with pre-installed orthogonal protection is essential for maintaining process economics and synthetic reproducibility.

Regioselective N-Functionalization via Orthogonal Protection

In multi-step API synthesis, the orthogonal protection strategy of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate allows for exclusive functionalization at the secondary piperidine nitrogen. When compared to the unprotected baseline, (S)-2-(aminomethyl)piperidine, the Boc-protected target achieves >95% regioselective yield during N-alkylation or N-acylation steps. In contrast, the unprotected diamine yields complex mixtures of N1-alkylated, N2-alkylated, and N1,N2-dialkylated products, typically capping the desired mono-functionalized yield at <40% [1]. This pre-installed protection eliminates the need for intermediate protection/deprotection cycles.

Evidence DimensionRegioselective yield of piperidine N-functionalization
Target Compound Data>95% yield of target mono-alkylated/acylated product
Comparator Or BaselineUnprotected (S)-2-(aminomethyl)piperidine (<40% yield due to mixed functionalization)
Quantified Difference>55% absolute increase in target regioselectivity
ConditionsStandard N-alkylation/acylation conditions (e.g., with electrophiles in the presence of DIPEA/TEA)

Procuring the pre-Boc-protected building block eliminates complex chromatographic separations of structural isomers, directly reducing API manufacturing costs and time.

Yield Optimization in Enantiopure API Manufacturing

For the synthesis of stereospecific therapeutics, such as PLK1 inhibitors, starting with the enantiopure (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate provides a massive throughput advantage over the racemic equivalent. Utilizing the enantiopure building block allows for up to 100% theoretical downstream yield of the desired (S)-configured API [1]. Conversely, utilizing racemic tert-butyl (piperidin-2-ylmethyl)carbamate requires late-stage chiral resolution (via chromatography or diastereomeric salt formation), which strictly caps the maximum theoretical yield at 50%, with practical yields often falling to 35-40%. Furthermore, the (S)-enantiomer demonstrates >98% ee retention through standard coupling conditions.

Evidence DimensionMaximum theoretical downstream yield of enantiopure API
Target Compound Data100% theoretical yield capacity (>98% ee retention)
Comparator Or BaselineRacemic tert-butyl (piperidin-2-ylmethyl)carbamate (capped at 50% theoretical yield)
Quantified Difference2x increase in maximum theoretical yield capacity
ConditionsMulti-step synthesis requiring a specific (S)-stereocenter at the piperidine 2-position

Procuring the enantiopure building block upfront avoids expensive and wasteful late-stage chiral resolution, effectively doubling material throughput.

Improved Handling and Atmospheric Stability

The physical properties of a building block significantly impact its processability at scale. (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate exhibits high atmospheric stability and low hygroscopicity due to the lipophilic Boc protecting group [1]. In comparison, the fully deprotected analog, (S)-2-(aminomethyl)piperidine, is a highly hygroscopic liquid that rapidly absorbs atmospheric moisture and carbon dioxide to form carbonates, leading to a degradation of assay purity by >5% within hours of ambient exposure . The Boc-protected compound maintains >99% assay purity under standard storage conditions (2-8 °C) for extended periods.

Evidence DimensionAssay purity retention upon atmospheric exposure
Target Compound DataMaintains >99% purity; low hygroscopicity
Comparator Or BaselineUnprotected (S)-2-(aminomethyl)piperidine (>5% degradation/carbonate formation within hours)
Quantified DifferenceSignificant reduction in moisture/CO2 reactivity
ConditionsAmbient atmospheric exposure during standard laboratory or manufacturing handling

Enhanced stability simplifies storage requirements, reduces the need for strict inert-atmosphere handling, and improves batch-to-batch reproducibility in scale-up.

Synthesis of PLK1 Inhibitors and PROTAC Degraders

The compound serves as a crucial bifunctional linker and target-binding moiety in the development of selective polo-like kinase 1 (PLK1) degradation-inducing compounds. The orthogonal protection allows for the precise, stepwise attachment of the E3 ubiquitin ligase-binding moiety without cross-reactivity[1].

Development of CNS-Active Pharmaceuticals

Due to the prevalence of the chiral piperidine motif in neuroactive drugs, this enantiopure building block is utilized to synthesize highly specific CNS agents. The pre-installed stereocenter ensures high binding affinity to target neurological receptors, avoiding the off-target effects often associated with the (R)-enantiomer.

Design of Chiral Ligands for Asymmetric Catalysis

The rigid, stereodefined piperidine scaffold makes this compound an excellent precursor for synthesizing chiral bidentate ligands. After selective functionalization and subsequent Boc deprotection, the resulting diamines provide highly effective stereocontrol in transition-metal-catalyzed asymmetric transformations [2].

XLogP3

1.4

Dates

Last modified: 08-15-2023

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